molecular formula C5H4N4 B094841 Purine CAS No. 120-73-0

Purine

Cat. No.: B094841
CAS No.: 120-73-0
M. Wt: 120.11 g/mol
InChI Key: KDCGOANMDULRCW-UHFFFAOYSA-N
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Description

Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. It is a fundamental structure in biochemistry, forming the backbone of many important biomolecules. Purines are water-soluble and are the most widely occurring nitrogen-containing heterocycles in nature . They play a crucial role in the structure of DNA and RNA, where they form the this compound bases adenine and guanine .

Scientific Research Applications

Purine and its derivatives have numerous applications in scientific research:

Mechanism of Action

Purines exert their effects through various mechanisms:

Safety and Hazards

When handling purine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Purine analogs have been used in the treatment of cancer, with long-term responses but with decreasing efficacy and increasing toxicity with repeated courses . Leukemic cells express CD22, CD20, CD25, tartrate-resistant acid phosphatase (TRAP), annexin 1A (Anxa1), and BRAF V600E mutation .

Biochemical Analysis

Biochemical Properties

Purine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound metabolites, including ATP, GTP, NADH, and coenzyme A, are essential molecules in diverse biological processes such as energy metabolism, signal transduction, and enzyme activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . When this compound levels increase, excess purines are either recycled to synthesize this compound metabolites or catabolized to the end product uric acid .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in rabbits exposed to cyanide, a classical histotoxic hypoxia agent, significant increases in several concordant metabolites in the this compound catabolic pathway were demonstrated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rabbits exposed to cyanide, pharmacological inhibition of the this compound catabolic pathway with oxypurinol mitigated the deleterious effects of cyanide on skeletal muscle cytochrome c oxidase redox state .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For example, the origin of uric acid in the body is reviewed, both from exogenous sources, degradation of this compound precursors, and de novo this compound synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Purine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form uric acid, a process that occurs naturally in the body.

    Reduction: Reduction of this compound derivatives can lead to the formation of dihydropurines.

    Substitution: this compound can undergo substitution reactions, particularly at positions 2, 6, and 8.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Purine is unique due to its dual-ring structure, which distinguishes it from other nitrogenous bases like pyrimidine. Similar compounds include:

This compound’s unique structure and versatile reactivity make it a vital compound in various fields of science and industry.

Properties

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120-73-0
Record name Purine
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Record name 1H-Purine
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Record name Purine
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Record name Purine
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Record name Purine
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Record name PURINE
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Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
inosine
Quantity
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Type
reactant
Reaction Step Five
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Type
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Reaction Step Six
[Compound]
Name
buffer solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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